molecular formula C12H16ClN3O B6609869 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride CAS No. 2866308-41-8

2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Cat. No. B6609869
CAS RN: 2866308-41-8
M. Wt: 253.73 g/mol
InChI Key: ZZAUSBBDTICSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, also known as BOPH, is a compound of the oxadiazole class of compounds that has been studied extensively in the scientific research community. BOPH is used in a variety of laboratory experiments, due to its ability to interact with a variety of biological systems.

Mechanism of Action

The mechanism of action of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is not fully understood. However, it is known that 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride can interact with a variety of biological systems, including proteins, enzymes, and receptors. It is thought that 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride may interact with proteins and enzymes by binding to them and altering their activity. Additionally, it is thought that 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride may interact with receptors by binding to them and altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride are not fully understood. However, it is known that 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride can interact with a variety of biological systems, including proteins, enzymes, and receptors. It is thought that 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride may interact with proteins and enzymes by binding to them and altering their activity, leading to changes in the biochemical and physiological processes of the body. Additionally, it is thought that 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride may interact with receptors by binding to them and altering their activity, leading to changes in the biochemical and physiological processes of the body.

Advantages and Limitations for Lab Experiments

The use of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride in laboratory experiments has several advantages and limitations. One advantage of using 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is that it is relatively stable, making it suitable for use in long-term experiments. Additionally, 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is relatively non-toxic, making it safe to use in laboratory experiments. However, one limitation of using 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

There are several potential future directions for the research and use of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride. One potential future direction is to further study its mechanism of action, in order to better understand how it interacts with biological systems. Additionally, further research could be conducted to explore the potential therapeutic and diagnostic applications of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride. Finally, research could be conducted to explore the potential of using 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride in other laboratory experiments, such as in the development of new drugs or diagnostic agents.

Synthesis Methods

2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is synthesized using a three-step process involving the reaction of a substituted benzyl chloride with a substituted oxadiazole. First, the benzyl chloride is reacted with an oxidizing agent such as sodium hypochlorite to produce a substituted benzyl chloroformate. The chloroformate is then reacted with a substituted oxadiazole in the presence of a base such as sodium hydroxide to produce a substituted benzyl oxadiazole. Finally, the oxadiazole is reacted with hydrochloric acid to produce 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride.

Scientific Research Applications

2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride has been used extensively in scientific research due to its ability to interact with a variety of biological systems. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer’s disease. Additionally, 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride has been studied for its potential use as a diagnostic agent for the detection of various diseases.

properties

IUPAC Name

2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-12(2,13)11-14-10(16-15-11)8-9-6-4-3-5-7-9;/h3-7H,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAUSBBDTICSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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